molecular formula C16H15BrN2O B2439363 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole CAS No. 1428092-54-9

1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole

Cat. No. B2439363
CAS RN: 1428092-54-9
M. Wt: 331.213
InChI Key: CAYYOQHKHBJIGQ-UHFFFAOYSA-N
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Description

1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as BMID, is a synthetic indole derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole is not fully understood, but it is thought to involve the binding of this compound to specific proteins or DNA sequences. This compound has been shown to bind to the minor groove of DNA and cause structural changes that can be detected using fluorescence spectroscopy. Additionally, this compound has been shown to bind to specific proteins and disrupt their interactions, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole in lab experiments is its high purity and yield, which makes it easy to work with. Additionally, this compound has been extensively studied, making it a well-characterized compound. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are many future directions for research on 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole, including further studies on its anticancer activity and its potential use in the treatment of inflammatory diseases. Additionally, this compound could be further developed as a tool for studying protein-protein interactions and as a fluorescent probe for detecting DNA damage. Finally, the synthesis of this compound could be optimized to yield even higher purity and yields, making it even more useful for scientific research.

Synthesis Methods

1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole can be synthesized using a variety of methods, but the most common method involves the reaction of 2-bromo-6-methylpyridine-3-carboxaldehyde with indole in the presence of a catalyst such as palladium or copper. The resulting product is then reduced to yield this compound. This synthesis method has been optimized to yield high purity and high yields of this compound.

Scientific Research Applications

1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a potential anticancer agent, and as a tool for studying protein-protein interactions. This compound has been shown to bind to DNA and cause structural changes that can be detected using fluorescence spectroscopy. Additionally, this compound has been shown to have anticancer activity in vitro and in vivo, making it a potential candidate for further development as a cancer treatment. Finally, this compound has been used as a tool for studying protein-protein interactions, as it can bind to specific proteins and disrupt their interactions.

properties

IUPAC Name

(2-bromo-6-methylpyridin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c1-10-7-8-13(15(17)18-10)16(20)19-11(2)9-12-5-3-4-6-14(12)19/h3-8,11H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYOQHKHBJIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C(N=C(C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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